1,2,4-Benzenetricarboxylic acid, triethyl ester
Overview
Description
1,2,4-Benzenetricarboxylic acid, triethyl ester, is a chemical compound that is a hybrid of both phthalates and terephthalates . It has been gaining popularity for use as traditional phthalates become more regulated .
Synthesis Analysis
The synthesis of this compound can be achieved under pH-controlled hydrothermal conditions with a manganese salt, leading to the formation of a three-dimensional coordination polymer . It’s also worth noting that this compound is generally used as a carboxylate ligand in the synthesis of a wide range of metal-organic frameworks .
Molecular Structure Analysis
The molecular formula of 1,2,4-Benzenetricarboxylic acid, triethyl ester is C15H18O6 . The InChI representation of the molecule is InChI=1S/C15H18O6/c1-4-19-13(16)10-7-8-11(14(17)20-5-2)12(9-10)15(18)21-6-3/h7-9H,4-6H2,1-3H3
. The Canonical SMILES representation is CCOC(=O)C1=CC(=C(C=C1)C(=O)OCC)C(=O)OCC
.
Chemical Reactions Analysis
1,2,4-Benzenetricarboxylic acid, triethyl ester reacts with functional groups like amines and hydroxyls in polymer chains, forming covalent bonds and creating a more rigid and interconnected network structure.
Physical And Chemical Properties Analysis
The molecular weight of 1,2,4-Benzenetricarboxylic acid, triethyl ester is 294.30 g/mol . It has a XLogP3 value of 2.7, indicating its lipophilicity . It has 0 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has a rotatable bond count of 9 . The exact mass and monoisotopic mass of the compound are 294.11033829 g/mol . The topological polar surface area is 78.9 Ų .
Scientific Research Applications
Cancer Research
Triethyl benzene-1,2,4-tricarboxylate has been used in the design and synthesis of benzene homologues tethered with 1,2,4-triazole and 1,3,4-thiadiazole motifs . These compounds have shown dual cytotoxic activity against MCF-7 and HepG-2 cancer cells . They also exhibited prominent selectivity against a MAO target with apparent cancer cell apoptosis, resulting in DNA fragmentation .
Food Packaging
Triethyl benzene-1,2,4-tricarboxylate has been assessed by the European Food Safety Authority’s (EFSA) Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (CEP Panel) for use in food contact materials .
Thermodynamic Property Data
The National Institute of Standards and Technology (NIST) has critically evaluated the thermodynamic property data of this compound . This data is used in various scientific and industrial applications.
Coordination Polymers
Triethyl benzene-1,2,4-tricarboxylate has been used in the synthesis of Cu(II) coordination polymers . These polymers have potential applications in various fields, including materials science, catalysis, and biochemistry.
Chemical Synthesis
Due to its chemical structure, Triethyl benzene-1,2,4-tricarboxylate is used as a starting material in the synthesis of various other chemical compounds .
Mechanism of Action
Target of Action
Triethyl benzene-1,2,4-tricarboxylate, also known as 1,2,4-Benzenetris(carboxylic acid ethyl) ester, is a complex organic compound. Similar compounds have been shown to exhibit cytotoxic activity against cancer cell lines .
Mode of Action
It’s known that the compound can be synthesized through a reaction involving ethyl propiolate . The reaction under catalytic conditions transforms the substrate, forming primarily benzene products .
Result of Action
Similar compounds have shown variable performance against cancer cell lines .
properties
IUPAC Name |
triethyl benzene-1,2,4-tricarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O6/c1-4-19-13(16)10-7-8-11(14(17)20-5-2)12(9-10)15(18)21-6-3/h7-9H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXQRWJDOKUJEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C(=O)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20162013 | |
Record name | 1,2,4-Benzenetricarboxylic acid, triethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20162013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4-Benzenetricarboxylic acid, triethyl ester | |
CAS RN |
14230-18-3 | |
Record name | 1,2,4-Benzenetricarboxylic acid, triethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014230183 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,4-Benzenetricarboxylic acid, triethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20162013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | triethyl benzene-1,2,4-tricarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is significant about the formation of triethyl benzene-1,2,4-tricarboxylate in the described research?
A1: The research highlights the catalytic activity of a novel dinuclear xanthene-bridged bis(iminopyridine) di-nickel complex in the cyclotrimerization of alkynes. While the primary focus is on the formation of benzene products through this reaction, the specific formation of triethyl benzene-1,2,4-tricarboxylate from ethyl propiolate is noteworthy. The research demonstrates the catalyst's ability to facilitate the [formation of this specific benzene isomer (triethyl benzene-1,2,4-tricarboxylate) as the major product, alongside the 1,3,5-isomer, in a roughly 5:1 ratio] []. This selectivity is valuable for potential applications requiring specific benzene derivatives.
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